molecular formula C30H30F4N4O4 B2892136 4-喹唑啉乙酸,8-氟-3,4-二氢-2-[4-(3-甲氧基苯基)-1-哌嗪基]-3-[2-甲氧基-5-(三氟甲基)苯基],甲酯 CAS No. 791117-40-3

4-喹唑啉乙酸,8-氟-3,4-二氢-2-[4-(3-甲氧基苯基)-1-哌嗪基]-3-[2-甲氧基-5-(三氟甲基)苯基],甲酯

货号: B2892136
CAS 编号: 791117-40-3
分子量: 586.588
InChI 键: DDWYVVLPVLTZIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester” is a derivative of quinazoline . Quinazoline is a nitrogen heterocycle that is found in several FDA-approved pharmaceuticals and has been reported to possess diverse pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .


Synthesis Analysis

The synthesis of quinazoline derivatives involves the use of different carbonyl compounds to afford hydrazone derivatives . In addition, the hydrazone derivatives are treated with a DMF/POCl3 mixture to give formyl-pyrazole derivatives . The structures of these compounds are confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed using spectroscopic analyses such as IR, NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include the treatment of the starting compound with different carbonyl compounds to afford the hydrazone derivatives . Additionally, the hydrazone derivatives are treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using various spectroscopic analyses, including IR, NMR, and EI-MS .

科学研究应用

合成与药用化学

喹唑啉衍生物由于其潜在的药理特性而成为合成和药用化学的重点。Bänziger 等人 (2000) 的一项研究展示了一种实用的、大规模的合成方法,用于外消旋-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-羧酸甲酯,这是用于药物活性化合物的中间体。这项研究突出了喹唑啉衍生物在制药工业中的重要性,为复杂分子的高效大规模生产提供了蓝图 (Bänziger、Cercus、Stampfer 和 Sunay,2000)。

靶向治疗开发

喹唑啉衍生物因其在靶向治疗中的作用而受到探索,特别是在癌症治疗中。Garcia 等人 (2009) 合成了一个带有喹唑啉衍生物的 DOTA 型镓 (III) 络合物,用于靶向表皮生长因子受体,展示了该化合物生物学研究和医学应用的潜力。这项工作展示了喹唑啉衍生物在为癌症成像和治疗开发靶向放射性药物方面的多功能性 (Garcia 等人,2009)。

抗菌剂

对新型抗菌剂的探索导致了对喹唑啉衍生物作为潜在解决方案的探索。Li 等人 (2004) 对新型氟喹诺酮化合物的研究揭示了 1-取代-6-氟-7-(1-(4-((Z)-2-(2-氨基噻唑-4-基)-2-甲氧基亚氨基乙酰)哌嗪基))-1,4-二氢-4-氧代-3-喹啉羧酸的合成和评估的抗菌活性。此类研究强调了喹唑啉衍生物在对抗细菌感染和促进新抗生素开发方面的潜力 (Li、Lu、Yang 和 Zhang,2004)。

作用机制

Quinazoline derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition can prevent bacterial resistance problems .

未来方向

The future directions for research on quinazoline derivatives could involve further exploration of their antimicrobial activities and the development of more effective antimicrobial agents to prevent bacterial resistance problems . Additionally, further studies could be conducted to explore the diverse pharmacological activities of quinazoline derivatives .

属性

IUPAC Name

methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYVVLPVLTZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl {2-chloro-8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetate (52.5 g) is dissolved in 1,4-dioxane (100 ml), 3-methoxyphenylpiperazine (25.8 g) and DBU (20.4 g) are added at room temperature, the temperature increasing. The mixture is stirred under reflux for 22 h, then cooled to room temperature, diluted with ethyl acetate (500 ml) and water (200 ml) and the phases are separated. The organic phase is washed with 0.2N hydrochloric acid (three times 100 ml) and water (200 ml), dried over sodium sulphate and concentrated in a rotary evaporator. A total of 62.5 g of methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetate is obtained as a solidified foam, which is reacted as the crude product without further purification.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(±)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid (148 g) is dissolved in methanol (1480 g), then concentrated sulphuric acid (21.5 ml) is added. The mixture is stirred under reflux for 6 h, then cooled and concentrated to ca. one third of the original volume in vacuo. Water (400 ml) and dichloromethane (400 ml) are added, then the phases are separated. The organic phase is extracted with saturated sodium hydrogencarbonate solution (two times 375 ml, diluted with 300 ml of water), dried over sodium sulphate and concentrated to give a foamy residue. This is dissolved twice in succession in ethanol (400 ml each) and concentrated, and subsequently dried in vacuo for 18 h using entraining nitrogen. A total of 124 g of methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetate are thus obtained as an amorphous solid, corresponding to 81.9% of theory.
Quantity
1480 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

700 mg (1.78 mmol) of methyl (2E)-3-{3-fluoro-2-[({[2-methoxy-5-(trifluoromethyl)phenyl]-imino}methylene)amino]phenyl}-2-propenoate (Example 18A), 341 mg (1.78 mmol) of 1-(3-methoxyphenyl)piperazine and a spatula tip of silica gel are stirred in 20 ml of dichloromethane at room temperature for one hour and then under reflux for 35 hours. The target compound is obtained after purification on silica gel (dichloromethane, dichloromethane/ethyl acetate 10:1).

Synthesis routes and methods IV

Procedure details

(±)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid (54 g) is dissolved in methanol (540 g), then concentrated sulphuric acid (7.85 ml) is added. The mixture is stirred under reflux for 26 h, then cooled and concentrated in vacuo to ca. one third of the original volume. Water (150 ml) and dichloromethane (150 ml) are added, then the phases are separated. The organic phase is extracted with saturated sodium hydrogencarbonate solution (two times 140 ml), dried over sodium sulphate and concentrated to give a foamy residue. This is dissolved twice in succession in ethanol (150 ml each) and concentrated, and subsequently dried for 18 h in vacuo using entraining nitrogen. A total of 41.6 g of methyl{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetate are thus obtained as an amorphous solid, corresponding to 75.2% of theory.
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
7.85 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。